molecular formula C5H6BrN3 B3285313 3-Bromo-5-hydrazinylpyridine CAS No. 801203-50-9

3-Bromo-5-hydrazinylpyridine

Cat. No.: B3285313
CAS No.: 801203-50-9
M. Wt: 188.03 g/mol
InChI Key: KDJLIHKVCQSWDD-UHFFFAOYSA-N
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Description

3-Bromo-5-hydrazinylpyridine is a chemical compound with a pyridine ring that has a hydrazine and bromine substituent at position 5 and 3, respectively. It has a molecular weight of 188.03 . The compound is typically in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-5-hydrazinopyridine . The InChI code for this compound is 1S/C5H6BrN3/c6-4-1-5 (9-7)3-8-2-4/h1-3,9H,7H2 .


Physical and Chemical Properties Analysis

This compound has a melting point of 110-115 degrees Celsius . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of an oil .

Scientific Research Applications

  • Chemical Synthesis and Derivative Formation : The compound is used in the chemical synthesis of various derivatives. For instance, its conversion from 3-nitraminopyridine leads to different aminopyridines. It serves as a precursor in the synthesis of compounds like 3-bromo-5-fluoro-pyridine, 3-bromo-5-iodopyridine, and 3-bromo-5-cyanopyridine, as well as some azo dyestuffs (Zwart & Wibaut, 2010).

  • Preparation of Metal-Complexing Molecular Rods : It's used for synthesizing 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, valuable in preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

  • Halogen Atom Migration Studies : The migration of halogen atoms in halogeno-derivatives of pyridines is another area of application. When 3-bromo-2,4-dihydroxypyridine is chlorinated, it transforms into 5-bromo-3-chloro-2,4-dihydroxypyridine, helping in understanding halogen atom migration (Hertog & Schogt, 2010).

  • Coupling Reactions in Organic Synthesis : It's also used in coupling reactions. For example, the direct preparation of 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine and its use in various coupling reactions is a notable application (Rieke & Kim, 2011).

  • Selective Amination Processes : It is involved in selective amination processes. The amination of 5-bromo-2-chloropyridine, for example, yields high chemoselectivity, demonstrating its role in selective chemical transformations (Ji, Li, & Bunnelle, 2003).

  • Polymorphic Studies in Chemistry : The study of its polymorphic forms, as in the case of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, aids in understanding molecular conformations and crystal structures (Shishkina et al., 2020).

Safety and Hazards

The safety information for 3-Bromo-5-hydrazinylpyridine indicates that it is potentially dangerous. The compound has hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(5-bromopyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJLIHKVCQSWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801203-50-9
Record name 3-bromo-5-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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